Bispyridoxal tetraphosphate
Description
Structure
2D Structure
Properties
CAS No. |
118446-89-2 |
|---|---|
Molecular Formula |
C16H20N2O17P4 |
Molecular Weight |
636.2 g/mol |
IUPAC Name |
[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H20N2O17P4/c1-9-15(21)13(5-19)11(3-17-9)7-31-36(23,24)33-38(27,28)35-39(29,30)34-37(25,26)32-8-12-4-18-10(2)16(22)14(12)6-20/h3-6,21-22H,7-8H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
CLICQTRICXUYJH-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2=CN=C(C(=C2C=O)O)C |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2=CN=C(C(=C2C=O)O)C |
Other CAS No. |
118446-89-2 |
Synonyms |
(bisPL)P4 bispyridoxal tetraphosphate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bispyridoxal Tetraphosphate
Established Synthetic Pathways for Bispyridoxal Tetraphosphate (B8577671) Production
The primary and most established method for synthesizing bispyridoxal tetraphosphate involves a condensation reaction. This process links two pyridoxal-5'-phosphate (PLP) molecules through a tetraphosphate bridge.
A key step in this synthesis is the activation of a phosphate (B84403) source. Typically, pyrophosphate is activated using an agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) within an anhydrous solvent such as dimethylformamide (DMF). This reaction forms a highly reactive diimidazolide intermediate.
The activated phosphate intermediate is then coupled with pyridoxal-5'-phosphate. This reaction is often facilitated by a catalyst, such as zinc chloride (ZnCl₂), and is carried out under an inert atmosphere (e.g., argon) to prevent side reactions. The resulting product, this compound, is then purified from the reaction mixture. Common purification techniques include ion-exchange chromatography, utilizing gradients of a buffer like triethylammonium (B8662869) bicarbonate (TEAB), or precipitation induced by adding sodium perchlorate (B79767) and acetone.
This synthetic route is notably employed in the context of hemoglobin modification, where this compound acts as a cross-linking agent. nih.gov The dialdehyde (B1249045) nature of the compound allows it to form covalent bonds between the β-chains of hemoglobin, specifically linking an N-terminal valine residue of one chain to a lysine (B10760008) residue on the other. nih.gov
Synthesis of Related Pyridoxal-Phosphate Conjugates for Comparative Studies
To understand the specific structure-activity relationships of this compound, various related pyridoxal-phosphate conjugates have been synthesized for comparative analysis. These analogues often feature modifications to the phosphate bridge or the pyridoxal (B1214274) ring itself.
One significant class of related compounds involves replacing the hydrolytically sensitive pyrophosphate bridge with more stable isosteres. For instance, halomethylene-bis-phosphonates have been explored as alternatives. The synthesis of a chloromethylene-bis-phosphonate analogue follows a similar principle to the parent compound: the chloromethylene-bis-phosphonate precursor is activated with CDI to form a diimidazolide intermediate, which then reacts with pyridoxal-5'-phosphate.
Another area of investigation involves thiophosphate modifications, where one or more non-bridging oxygen atoms in the phosphate chain are replaced by sulfur. These tetraphosphate cap analogues have been studied for their interaction with proteins like the eukaryotic initiation factor 4E (eIF4E), showing that such modifications can enhance binding affinity.
For applications in chemical biology and proteomics, pyridoxal derivatives are functionalized with reporter tags. A small library of chemical probes has been synthesized by minimally modifying the pyridoxal scaffold with alkyne or azide (B81097) tags, allowing for subsequent conjugation to reporter molecules for enrichment and proteomic analysis. tum.de These studies have led to effective methods for alkylating the pyridoxal structure at the 2'-position. tum.de
The synthesis of these varied conjugates allows researchers to probe the stereochemical and electronic requirements of interactions, as demonstrated in studies using rigid analogous cross-linking reagents to understand the reaction with hemoglobin. nih.gov
Optimization Strategies for this compound Yields in Laboratory Settings
Optimizing the yield and purity of this compound in laboratory settings is crucial for its application in research and as a protein modifier. Several strategies focus on reaction conditions, catalyst choice, and product stability.
The yield of the final product can be significantly influenced by the choice of catalyst and solvent. The use of zinc chloride as a catalyst in anhydrous dimethylformamide has proven effective. Furthermore, transitioning to more cost-effective catalysts and solvents can reduce production expenses significantly while maintaining high yields, often in the range of 70-80% for the isolated compound. When used for its primary application of cross-linking hemoglobin, the reaction efficiency can be even higher, with yields reported around 80-95%. nih.gov
A major challenge in working with this compound is the hydrolytic instability of the tetraphosphate bridge, particularly in acidic conditions (pH < 7.0). To mitigate degradation, several strategies are employed post-synthesis. The product is often stored as a lyophilized (freeze-dried) powder at low temperatures (e.g., -20°C) to enhance its shelf-life. When in solution, it is formulated in buffers that maintain a slightly alkaline pH, such as Tris-HCl at pH 8.0, to preserve the integrity of the phosphate bridge.
The table below summarizes key parameters and outcomes of optimized synthesis protocols.
| Parameter | Value/Condition | Outcome | Reference |
| Solvent | Anhydrous Dimethylformamide (DMF) | Ensures reactivity of intermediates | |
| Catalyst | Zinc Chloride (ZnCl₂) (5–10 mol%) | Cost-effective, maintains high yield | |
| Reaction Time | 0.5–2 hours | Efficient coupling | |
| Temperature | Room temperature (25°C) | Standard condition | |
| Purification | Ion-exchange chromatography or precipitation | Isolates pure product | |
| Isolated Yield | 70–80% | High yield for the pure compound | |
| Cross-linking Yield | 80-95% | High efficiency in hemoglobin modification | nih.gov |
| Storage | Lyophilized powder at -20°C | Mitigates hydrolytic degradation |
Advanced Chemical Approaches for this compound Modification
Advanced chemical modifications of this compound are aimed at enhancing its stability, altering its functional properties, or introducing new functionalities for specific applications. These approaches often target the tetraphosphate linker or the pyridoxal rings.
Another advanced approach is the introduction of functional groups to serve as chemical probes. Pyridoxal mimics have been designed and synthesized with minimally-modified structures that bear alkyne or azide tags. tum.de These "click chemistry" handles allow the compound, once incorporated into biological systems, to be irreversibly linked to reporter tags for enrichment, visualization, and quantitative proteomic analysis of the enzymes it interacts with. tum.de
This compound itself is used as a chemical modifier, particularly for proteins like hemoglobin. nih.govgoogle.com In this context, it is one of several bifunctional agents used to cross-link protein chains to alter their properties. google.comillinois.edu The study of its effects is often compared with other cross-linkers such as glutaraldehyde (B144438) or diaspirin esters to understand the impact of different chemical bridges on protein function and stability. google.com These comparative studies are part of a broader chemical strategy to design protein-based therapeutics, such as blood substitutes, where the stability and oxygen-binding properties of hemoglobin are precisely controlled through chemical modification. nih.gov
Enzyme Inhibition Mechanisms and Specificity of Bispyridoxal Tetraphosphate
Mechanism of Action as a Potent Enzyme Inhibitor
The inhibitory action of bispyridoxal tetraphosphate (B8577671) is primarily attributed to its structural similarity to endogenous molecules such as pyridoxal-5'-phosphate (PLP), a vital cofactor for a multitude of enzymatic reactions. This structural mimicry allows bispyridoxal tetraphosphate to bind to the active sites of certain enzymes, thereby preventing the binding of the natural substrate and inhibiting the enzyme's function. This mode of action is a classic example of competitive inhibition.
Furthermore, the highly negatively charged tetraphosphate chain plays a crucial role in the molecule's inhibitory potency. This polyphosphate moiety can interact with positively charged residues, such as lysine (B10760008) and arginine, commonly found in the active sites of enzymes that bind phosphorylated substrates. This electrostatic interaction can lead to a tight and stable binding of this compound to the enzyme, resulting in potent inhibition. In some cases, this binding can be slow and reversible, characteristic of slow-binding inhibitors, where an initial weak enzyme-inhibitor complex gradually converts to a more tightly bound complex. An analog, adenosine (B11128) tetraphosphopyridoxal, has been identified as a slow-binding inhibitor of pyridoxal (B1214274) kinase, suggesting a similar mechanism may be at play for this compound with certain enzymes nih.gov.
Inhibition of Phosphate-Metabolizing Enzymes by this compound
Given its polyphosphate structure, this compound is a logical candidate for interaction with enzymes involved in phosphate (B84403) metabolism. These enzymes, which include kinases, phosphatases, and nucleotidases, play critical roles in cellular signaling, energy metabolism, and nucleic acid synthesis.
Kinetic studies are essential to quantify the potency and understand the nature of enzyme inhibition by this compound. The key parameters determined in these studies are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a more potent inhibitor.
For phosphate-metabolizing enzymes, the interaction with this compound can be characterized by determining these kinetic parameters through steady-state enzyme kinetics. For instance, studies on the inhibition of alkaline phosphatase by various phosphate analogs have demonstrated the utility of such kinetic analyses nih.govnih.gov. While specific Ki values for this compound with a wide range of phosphate-metabolizing enzymes are not extensively documented in publicly available literature, the general principles of enzyme kinetics allow for a theoretical framework for its action.
Table 1: Hypothetical Kinetic Parameters of this compound Inhibition This table is illustrative and based on the expected behavior of a polyphosphate inhibitor against phosphate-metabolizing enzymes. Actual values would require experimental determination.
| Enzyme Class | Target Enzyme Example | Expected Inhibition Type | Hypothetical Ki (μM) |
|---|---|---|---|
| Kinase | Pyridoxal Kinase | Competitive/Slow-binding | 1 - 10 |
| Phosphatase | Alkaline Phosphatase | Competitive | 5 - 50 |
The mode of inhibition by this compound can be either competitive or non-competitive, depending on the specific enzyme and its mechanism.
Competitive Inhibition: This is the most likely mechanism for enzymes that directly bind substrates structurally similar to the pyridoxal or phosphate moieties of this compound. In this scenario, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. Given that inorganic phosphate is a known competitive inhibitor of alkaline phosphatase, it is plausible that this compound would act in a similar manner nih.gov.
Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. wikipedia.orgjackwestin.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. wikipedia.orgjackwestin.com The inhibitory effect of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. knyamed.com While less common for substrate analogs, this modality is possible if this compound binds to a regulatory site on a phosphate-metabolizing enzyme.
Specificity Profiling of this compound Across Enzyme Classes
The specificity of an enzyme inhibitor is a critical determinant of its potential utility as a research tool or therapeutic agent. High specificity for a particular enzyme or enzyme class minimizes off-target effects. The specificity of this compound is dictated by the structural features of the enzyme's binding site.
Derivatives of pyridoxal phosphate have shown a degree of selectivity for different subtypes of P2X receptors, which are ATP-gated ion channels rather than enzymes in the classical sense, but their inhibition by these compounds highlights the principle of specificity. For example, certain analogs of pyridoxal-5'-phosphate show selectivity for P2X1 and P2X3 receptors over other P2X subtypes nih.gov. This suggests that modifications to the pyridoxal or phosphate portions of the molecule can fine-tune its binding affinity and specificity.
Pyridoxal Phosphate-Dependent Enzymes: A broad class of enzymes involved in amino acid metabolism.
Phosphate-Metabolizing Enzymes: Including kinases, phosphatases, and ectonucleotidases. Ectonucleotidases, which hydrolyze extracellular nucleotides, are a potential target class for polyphosphate compounds nih.govelsevierpure.com.
Allosteric Modulation of Enzyme Activity by this compound
Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site, leading to a change in the enzyme's conformation and, consequently, its activity. youtube.com This modulation can be either positive (activation) or negative (inhibition). youtube.com
The binding of an allosteric inhibitor can decrease the enzyme's affinity for its substrate or reduce its maximum catalytic rate (Vmax). youtube.com this compound, with its distinct pyridoxal and polyphosphate moieties, has the potential to act as an allosteric modulator for certain enzymes. The binding of the molecule to an allosteric site could induce a conformational change that is transmitted to the active site, thereby altering the enzyme's catalytic properties.
This mechanism is particularly relevant for enzymes that are known to be regulated by nucleotides or other phosphorylated molecules at allosteric sites. For instance, many enzymes in metabolic pathways are subject to feedback inhibition by downstream products, which often bind to allosteric sites. While direct evidence for this compound as an allosteric modulator of specific enzymes is limited, its structural characteristics make this a plausible mechanism of action that warrants further investigation.
Bispyridoxal Tetraphosphate As a Molecular Probe for Protein Structure Function Relationships
Application in Hemoglobin Modification and Crosslinking Studies
Bispyridoxal tetraphosphate (B8577671) (bis-PLP), a dialdehyde (B1249045) derivative of pyridoxal (B1214274) phosphate (B84403), serves as a valuable molecular probe in the study of protein structure-function relationships, particularly concerning hemoglobin. Its application in hemoglobin modification and crosslinking has provided significant insights into the protein's stability, oxygen-carrying capacity, and allosteric regulation.
Site-Specific Covalent Modification of Hemoglobin Subunits
Bispyridoxal tetraphosphate has been demonstrated to be a highly specific reagent for the covalent modification of hemoglobin. When reacted with deoxyhemoglobin, followed by reduction with sodium borohydride, bis-PLP forms a stable, covalent intramolecular cross-link. nih.gov Research has shown that this modification is not random; instead, it exhibits remarkable site-specificity. The cross-link is confined to the beta subunits of the hemoglobin tetramer. nih.gov Specifically, it connects the N-terminal residue (valine in human hemoglobin and methionine in bovine hemoglobin) of one beta chain to a lysine (B10760008) residue on the other beta chain. nih.gov This specific reaction occurs across the central cavity of the hemoglobin molecule. nih.gov The high yield of this specific cross-linked hemoglobin, reported to be around 80%, underscores the precise nature of this chemical modification. nih.gov
Impact on Hemoglobin Tetramer Stability and Dissociation Dynamics
The introduction of a single, intramolecular cross-link by this compound has a profound impact on the stability of the hemoglobin tetramer. The covalent linkage between the beta chains significantly enhances the protein's resistance to heat denaturation. nih.gov Furthermore, the stability of the connection between the beta chains and their respective heme groups is increased tenfold in the cross-linked hemoglobin compared to its native counterpart. nih.gov This increased stability is a direct consequence of the covalent bridge, which prevents the dissociation of the hemoglobin tetramer into its constituent dimers, a critical aspect of its dynamic nature.
Elucidation of Allosteric Regulation in Modified Proteins
The modification of hemoglobin with this compound has been instrumental in elucidating the mechanisms of allosteric regulation in this vital protein. By locking the hemoglobin molecule in a specific conformation, researchers can study the resulting changes in its functional properties, such as oxygen binding and its response to allosteric effectors.
Alterations in Oxygen Binding Affinity and Cooperativity
The crosslinking of hemoglobin with bis-PLP leads to significant alterations in its oxygen-binding properties. A primary effect is a marked reduction in oxygen affinity. nih.gov Studies on both human and bovine hemoglobin have shown a four- to five-fold decrease in oxygen affinity after modification. nih.gov While the oxygenation process remains cooperative, the degree of cooperativity is diminished, as indicated by a decreased Hill coefficient. nih.gov
Effect of this compound Crosslinking on Hemoglobin Oxygen Affinity
| Hemoglobin Source | Reduction in Oxygen Affinity | Change in Hill Coefficient |
|---|---|---|
| Human Hemoglobin | Five-fold reduction | Decreased |
| Bovine Hemoglobin | Four-fold reduction | Decreased |
Influence on Bohr Effect and Other Allosteric Parameters
The Bohr effect, a phenomenon where a decrease in pH (or an increase in carbon dioxide partial pressure) leads to a decrease in hemoglobin's affinity for oxygen, is also significantly influenced by modification with this compound. wikipedia.org Research has demonstrated that the introduction of the bis-PLP cross-link results in a substantial decrease in the Bohr Effect, with reductions of one-third in human hemoglobin and one-half in bovine hemoglobin. nih.gov This alteration highlights the critical role of the cross-linked region in mediating the allosteric response of hemoglobin to changes in proton concentration.
Impact of this compound on the Bohr Effect in Hemoglobin
| Hemoglobin Source | Decrease in Bohr Effect |
|---|---|
| Human Hemoglobin | 1/3 |
| Bovine Hemoglobin | 1/2 |
Extension to Other Protein Systems: Methodological Considerations and Research Findings
The utility of this compound (bis-PLP4) as a molecular probe, extensively demonstrated in studies of hemoglobin, has prompted interest in its application to other protein systems. The ability of bis-PLP4 to introduce covalent cross-links between specific amino acid residues offers a powerful tool for elucidating protein structure-function relationships. However, the extension of this methodology beyond hemoglobin requires careful consideration of several protein-specific and reaction-specific parameters.
Methodological Considerations
The successful application of bis-PLP4 as a molecular probe in new protein systems hinges on a systematic approach that accounts for the unique characteristics of each target protein. Key methodological considerations include:
Target Residue Accessibility and Reactivity: Bis-PLP4 primarily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group. Therefore, the target protein must possess suitably located and accessible lysine or N-terminal residues for cross-linking to occur. The reactivity of these residues is influenced by their local microenvironment, including pH and the presence of neighboring charged or bulky groups. Preliminary sequence and structural analysis of the target protein is crucial to identify potential cross-linking sites.
Stoichiometry and Concentration: The molar ratio of bis-PLP4 to the protein is a critical parameter that must be optimized to achieve the desired level of modification. High concentrations of the cross-linking agent can lead to nonspecific modifications and protein aggregation, while insufficient concentrations may result in low cross-linking yields. Titration experiments are necessary to determine the optimal stoichiometry for a given protein.
Reaction Conditions: The pH of the reaction buffer significantly impacts the reactivity of both the amino groups on the protein and the aldehyde groups of bis-PLP4. The formation of the initial Schiff base is generally favored at a slightly alkaline pH. Other reaction conditions, such as temperature and incubation time, must also be carefully controlled and optimized to ensure reproducible cross-linking.
Structural Integrity of the Target Protein: A primary goal of using bis-PLP4 as a probe is to gain insights into the native structure and function of the protein. It is therefore essential to ensure that the cross-linking reaction itself does not induce significant denaturation or functionally disruptive conformational changes. Techniques such as circular dichroism spectroscopy and functional assays should be employed to assess the structural and functional integrity of the modified protein.
Analysis of Cross-linked Products: Following the cross-linking reaction, it is necessary to separate and identify the modified protein species. Techniques such as SDS-PAGE can reveal the formation of intramolecularly or intermolecularly cross-linked products. Mass spectrometry, often coupled with proteolytic digestion, is a powerful tool for identifying the specific amino acid residues involved in the cross-link, thereby providing precise distance constraints for structural modeling.
Research Findings
While the application of bis-PLP4 has been most extensively documented for hemoglobin, the principles underlying its use are applicable to a broader range of proteins. The primary research finding is its effectiveness in stabilizing oligomeric proteins and trapping specific conformational states.
In the case of hemoglobin, bis-PLP4 has been instrumental in preventing the dissociation of the hemoglobin tetramer into dimers. This has not only contributed to a deeper understanding of the forces governing hemoglobin's quaternary structure but has also been a key development in the creation of potential red blood cell substitutes. The intramolecular cross-link introduced by bis-PLP4 between the β-subunits significantly alters the oxygen-binding properties of hemoglobin, providing valuable insights into its allosteric regulation.
The extension of this approach to other protein systems, such as allosteric enzymes or multi-protein complexes, holds considerable promise. For instance, by cross-linking an enzyme in different functional states (e.g., in the presence and absence of substrates or allosteric effectors), bis-PLP4 could be used to trap and characterize distinct conformational states, providing a "snapshot" of the protein in action.
The table below summarizes the well-established findings for hemoglobin, which serve as a model for the potential application of bis-PLP4 to other protein systems.
| Protein System | Cross-linking Strategy | Key Findings | Reference |
| Hemoglobin | Intramolecular cross-linking of β-subunits | Prevention of tetramer dissociation, altered oxygen affinity, insights into allosteric regulation. |
Structural Biology of Bispyridoxal Tetraphosphate Interactions with Macromolecules
Molecular Docking and Computational Modeling of Bispyridoxal Tetraphosphate-Protein Complexes
While specific molecular docking and extensive computational modeling studies exclusively focused on Bispyridoxal tetraphosphate (B8577671) are not widely available in public literature, the principles of such studies can be inferred from computational analyses of similar protein-ligand interactions. Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand to a protein and estimating the affinity of the complex.
For a molecule like BP4, computational modeling would typically involve:
Preparation of the Protein and Ligand Structures: This involves obtaining the three-dimensional coordinates of the target protein, often from crystallographic or NMR data, and generating a 3D model of the BP4 molecule.
Docking Simulations: Using software like AutoDock or GOLD, the BP4 molecule would be virtually placed into the binding site of the protein. The program then samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses with the lowest energy are considered the most likely binding modes. These models can then be visually inspected to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex.
These computational approaches would be invaluable in identifying potential binding pockets for BP4 on various proteins and in understanding the energetic contributions of different residues to the binding affinity.
Identification of Specific Binding Sites and Residue Interactions
The interaction of BP4 with proteins is characterized by the formation of covalent adducts, primarily through the reaction of its aldehyde groups with nucleophilic residues on the protein surface.
The primary mechanism of action for BP4 involves the formation of Schiff bases with the primary amino groups of N-terminal residues and the ε-amino groups of lysine (B10760008) residues. This reaction is analogous to that of its parent compound, pyridoxal (B1214274) 5'-phosphate. The process can be described in the following steps:
Nucleophilic Attack: The nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde group on one of the pyridoxal rings of BP4.
Formation of a Carbinolamine Intermediate: This initial attack results in the formation of an unstable carbinolamine intermediate.
Dehydration and Schiff Base Formation: The carbinolamine then undergoes dehydration (loss of a water molecule) to form a stable imine, also known as a Schiff base.
Given that BP4 possesses two reactive aldehyde groups, it can form two such linkages, thereby crosslinking different parts of a protein or different protein subunits. A notable example is the crosslinking of hemoglobin, where BP4 has been shown to specifically bridge the two β-subunits. This occurs within the 2,3-bisphosphoglycerate (DPG) binding cleft, a region rich in positively charged amino acid residues. The crosslink is formed between a lysine residue on one β-chain and the N-terminal valine of the other β-chain.
Table 1: Key Residues Involved in BP4 Crosslinking of Hemoglobin
| Macromolecule | Subunit(s) | Interacting Residues | Type of Interaction |
| Hemoglobin | β1 and β2 | Lysine, N-terminal Valine | Covalent (Schiff base) |
The tetraphosphate chain of BP4 plays a crucial role in guiding the molecule to specific binding sites on proteins. Phosphate-binding sites are typically characterized by a concentration of positively charged and polar amino acid residues that can engage in favorable electrostatic interactions and hydrogen bonding with the negatively charged phosphate (B84403) groups.
Common residues found in phosphate-binding sites include:
Arginine and Lysine: The positively charged guanidinium and amino groups of these residues can form strong salt bridges with the phosphate oxygens.
Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can act as hydrogen bond donors or acceptors.
Histidine: The imidazole ring of histidine can be protonated at physiological pH, allowing it to participate in electrostatic interactions.
Conformational Changes Induced by this compound Binding
The binding and subsequent crosslinking of a protein by BP4 can induce significant conformational changes. These changes can range from localized rearrangements within the binding site to large-scale alterations in the protein's quaternary structure.
In the case of hemoglobin, the introduction of the BP4 crosslink within the DPG binding cleft locks the protein in a specific conformational state. This prevents the dissociation of the hemoglobin tetramer into αβ dimers, a process that normally occurs at low protein concentrations. This stabilization of the tetrameric structure is a direct consequence of the covalent linkage between the β-subunits.
Furthermore, the presence of the bulky BP4 molecule in the DPG binding site can allosterically influence the oxygen-binding properties of hemoglobin. By mimicking the effect of the natural allosteric effector 2,3-DPG, BP4 binding can shift the conformational equilibrium towards the low-affinity T-state, resulting in a decreased oxygen affinity. This is a critical functional consequence of the BP4-induced conformational change.
Spectroscopic and Biophysical Characterization of this compound-Macromolecule Adducts
A variety of spectroscopic and biophysical techniques can be employed to characterize the formation and properties of BP4-macromolecule adducts. These methods provide valuable insights into the structural and functional consequences of the crosslinking reaction.
Table 2: Techniques for Characterizing BP4-Macromolecule Adducts
| Technique | Information Obtained |
| UV-Visible Spectroscopy | Confirmation of Schiff base formation, which often results in a characteristic absorbance peak. |
| Fluorescence Spectroscopy | Monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon BP4 binding, providing information on conformational changes. |
| Circular Dichroism (CD) Spectroscopy | Assessing changes in the secondary and tertiary structure of the protein upon modification. |
| Mass Spectrometry | Determining the stoichiometry of binding (i.e., the number of BP4 molecules bound per protein molecule) and identifying the specific amino acid residues that are modified. |
| X-ray Crystallography | Providing high-resolution structural information on the BP4-protein complex, revealing the precise binding site and the nature of the interactions. |
| Size-Exclusion Chromatography | Confirming the formation of crosslinked species by observing changes in the elution profile of the modified protein. |
These techniques, often used in combination, allow for a comprehensive characterization of the structural and functional modifications induced by this compound, providing a detailed understanding of its interactions with macromolecules.
Involvement in and Modulation of Metabolic Pathways Research Tool Perspective
Role as an Inhibitor in Phosphate-Related Biochemical Pathways
While direct studies on bispyridoxal tetraphosphate's inhibition of specific phosphate-related pathways are not extensively detailed in publicly available research, its structural similarity to pyridoxal (B1214274) phosphate (B84403) and the presence of a tetraphosphate (B8577671) group suggest a potential for competitive inhibition in pathways where phosphate-containing molecules are substrates or regulators. The tetraphosphate moiety could mimic ATP or other nucleotide triphosphates, potentially interfering with the binding of these essential molecules to enzymes.
Further research is necessary to fully characterize the inhibitory profile of this compound on phosphate-dependent enzymes such as kinases and phosphatases.
Exploration of Purine and Nucleotide Metabolism Modulation
The modulation of purine and nucleotide metabolism by this compound is primarily understood through its action as an antagonist of P2 purinergic receptors. These receptors are crucial components of purinergic signaling, a form of extracellular communication that uses purines like ATP and adenosine (B11128) as signaling molecules.
Extracellular ATP and other nucleotides are involved in a wide array of physiological processes, and their signaling is terminated by ectonucleotidases that hydrolyze these molecules. By blocking P2 receptors, compounds like this compound can effectively alter the cellular response to these nucleotides, thereby impacting downstream metabolic events. For instance, purinergic signaling is known to influence processes such as inflammation, neurotransmission, and cell proliferation, all of which have significant metabolic underpinnings.
Table 1: Investigated Effects of Pyridoxal Derivatives on Purinergic Signaling
| Compound/Derivative | Target | Observed Effect | Research Context |
| Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) | P2X Receptors | Antagonism | Study of purinergic neurotransmission and smooth muscle contraction. |
| Pyridoxal Phosphate | P2 Receptors | Antagonism | Investigation of nucleotide-induced cellular responses. |
| Oxidized ATP (oATP) | P2X7 Receptor | Antagonism | Modulation of inflammatory responses and nitric oxide production. |
This table presents findings on related pyridoxal derivatives to infer the potential research applications of this compound.
Impact on Cellular Signaling Cascades Mediated by Phosphate-Dependent Processes
The antagonism of P2X receptors by pyridoxal derivatives provides a clear mechanism by which this compound could impact phosphate-dependent cellular signaling cascades. P2X receptors are ligand-gated ion channels, and their activation by ATP leads to an influx of cations, including Ca2+. This influx of calcium is a critical second messenger that initiates a multitude of intracellular signaling pathways.
By blocking these receptors, this compound can prevent the ATP-induced rise in intracellular calcium, thereby inhibiting downstream signaling events. These can include the activation of calcium-dependent kinases and phosphatases, which in turn regulate the phosphorylation status and activity of numerous proteins involved in cellular metabolism and function. For example, antagonism of the P2X7 receptor has been shown to modulate lipopolysaccharide-induced activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), key signaling pathways in the inflammatory response. nih.gov
This compound as a Tool for Investigating Vitamin B6-Dependent Enzymatic Pathways
Given its structural similarity to PLP, this compound serves as a potential tool for probing the active sites and mechanisms of vitamin B6-dependent enzymes. PLP is a versatile cofactor essential for a vast number of enzymatic reactions, particularly in amino acid metabolism. nih.govmdpi.comwikipedia.orgyoutube.comdrugbank.com
Vitamin B6 antagonists have been instrumental in understanding the physiological roles of these enzymes. nih.govnih.govnih.gov By acting as a competitive inhibitor, this compound could be used to study the kinetics and substrate specificity of PLP-dependent enzymes. For example, compounds that compete with pyridoxal for the enzyme pyridoxal kinase can inhibit the synthesis of PLP, leading to a functional vitamin B6 deficiency. nih.govresearchgate.netnih.gov This approach allows researchers to investigate the consequences of reduced PLP-dependent enzyme activity on various metabolic pathways.
Table 2: Examples of Vitamin B6 Antagonists and Their Investigated Enzymatic Targets
| Antagonist | Enzyme Target | Mechanism of Action | Research Application |
| 4'-Substituted Pyridoxine Analogues | Pyridoxal Kinase | Competitive inhibition with pyridoxal | Elucidating the mechanism of convulsive action. nih.gov |
| 4-Deoxypyridoxine | Pyridoxal Kinase | Phosphorylated to an inhibitory form | Studying the link between vitamin B6 metabolism and coenzyme A synthesis. nih.gov |
| Isoniazid | Pyridoxal Kinase | Forms complexes that inactivate PLP and inhibit the enzyme | Investigating the mechanisms of drug-induced neuropathy. nih.gov |
This table provides examples of how related vitamin B6 antagonists are used in research, highlighting the potential utility of this compound.
Advanced Methodologies in Bispyridoxal Tetraphosphate Research
Spectrophotometric and Chromatographic Techniques for Characterization of Bispyridoxal Tetraphosphate (B8577671) and its Adducts
The characterization of Bispyridoxal tetraphosphate (BPT) and its subsequent adducts, particularly with proteins like hemoglobin, relies on a combination of spectrophotometric and chromatographic techniques. These methods are fundamental in determining the purity of BPT, monitoring its reactions, and quantifying the extent of adduct formation.
Spectrophotometry , particularly UV-Vis spectroscopy, serves as a foundational technique for the initial characterization of BPT. The pyridoxal (B1214274) moiety within BPT possesses a distinct chromophore that absorbs light in the ultraviolet-visible range. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters that can be used to confirm the identity and concentration of BPT in solution. When BPT forms adducts, for instance with the amino groups of amino acids or proteins, a shift in the λmax is often observed. This spectral shift can be utilized to monitor the progress of the adduction reaction in real-time and to study the kinetics of adduct formation. For example, the formation of a Schiff base between BPT and an amino group typically results in a new absorbance band at a different wavelength, providing a clear indication of the covalent modification.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of BPT and its adducts. Due to the polar nature of the tetraphosphate group, reversed-phase HPLC (RP-HPLC) is a commonly employed method, often using a C18 column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA). This technique allows for the separation of BPT from its precursors, degradation products, and other impurities.
Furthermore, HPLC is critical in the analysis of BPT-protein adducts. After incubation of a protein with BPT, the modified protein can be separated from the unreacted protein and excess BPT using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). To identify the specific sites of modification, the adducted protein is typically subjected to enzymatic digestion (e.g., with trypsin), and the resulting peptide mixture is then analyzed by RP-HPLC. The modified peptides will have different retention times compared to their unmodified counterparts, allowing for their isolation and subsequent analysis by mass spectrometry.
Below is a table summarizing the application of these techniques in BPT research:
| Technique | Application in this compound Research | Key Parameters Measured |
| UV-Vis Spectrophotometry | - Purity assessment of BPT- Concentration determination- Monitoring adduct formation kinetics | - Wavelength of maximum absorbance (λmax)- Molar absorptivity (ε)- Changes in absorbance over time |
| Reversed-Phase HPLC (RP-HPLC) | - Separation and purification of BPT- Analysis of BPT stability- Separation of peptides from digested BPT-protein adducts | - Retention time (t_R)- Peak area (for quantification) |
| Size-Exclusion Chromatography (SEC) | - Separation of BPT-protein adducts from unreacted protein and BPT | - Elution volume/time |
| Ion-Exchange Chromatography (IEX) | - Purification of BPT- Separation of BPT-protein adducts based on charge differences | - Retention time (t_R) |
Application of Mass Spectrometry in Elucidating this compound Modification Sites
Mass spectrometry (MS) is a powerful and essential technique for the precise identification and characterization of this compound (BPT) modification sites on proteins. Due to its high sensitivity and accuracy, MS can pinpoint the exact amino acid residues that have been covalently modified by BPT.
The general workflow for identifying BPT adduction sites on a protein, such as hemoglobin, involves several key steps. First, the protein is incubated with BPT to allow for adduct formation. The modified protein is then isolated and subjected to enzymatic digestion, typically with trypsin, which cleaves the protein into smaller, more manageable peptides. This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS).
During LC-MS analysis, the peptide mixture is separated by HPLC and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides. Peptides that have been modified with BPT will exhibit a characteristic mass shift corresponding to the mass of the BPT molecule (or a fragment thereof) that has been covalently attached.
To pinpoint the exact location of the modification, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific peptide ion (a precursor ion) that shows the expected mass shift is selected and fragmented within the mass spectrometer. The resulting fragment ions (product ions) are then analyzed. By analyzing the pattern of fragment ions, the amino acid sequence of the peptide can be determined, and the specific residue carrying the BPT modification can be identified. For instance, a break in the series of b- and y-ions in the MS/MS spectrum that corresponds to the mass of a specific amino acid plus the mass of the BPT adduct confirms the modification site.
This "bottom-up" proteomics approach has been successfully used to identify adduction sites for various reactive molecules on hemoglobin and other proteins. nih.gov The N-terminal valine of the α- and β-chains of hemoglobin and specific lysine (B10760008) residues are common targets for modification by aldehydes and other reactive compounds, and are thus likely targets for BPT.
The table below outlines the mass spectrometry approaches used in the study of BPT-protein adducts:
| Mass Spectrometry Technique | Purpose in this compound Research | Information Obtained |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate and detect peptides from a digested BPT-protein adduct. | Mass-to-charge ratio (m/z) of peptides, indicating potential BPT modification through mass shifts. |
| Tandem Mass Spectrometry (MS/MS) | To sequence a specific BPT-modified peptide and identify the exact amino acid residue that is modified. | Fragment ion series (b- and y-ions) that confirm the peptide sequence and pinpoint the site of BPT adduction. |
Use of Nuclear Magnetic Resonance (NMR) for Structural Analysis of this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. In the context of this compound (BPT), NMR can provide detailed insights into the structure of BPT itself, as well as the structural changes that occur upon its interaction with biomolecules, such as proteins.
¹H and ³¹P NMR are particularly useful for characterizing the BPT molecule. ¹H NMR can confirm the presence and connectivity of the protons in the pyridoxal ring, while ³¹P NMR is essential for verifying the structure and purity of the tetraphosphate chain. The chemical shifts and coupling constants observed in these spectra provide a fingerprint of the molecule's structure.
When BPT forms a complex with a protein, NMR can be used to identify the binding interface and to characterize the structural changes in both the ligand and the protein. Chemical Shift Perturbation (CSP) is a common NMR method used to map the binding site of a ligand on a protein. frontiersin.org This experiment involves acquiring a two-dimensional NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the ¹⁵N-labeled protein in the absence and presence of BPT. Amino acid residues in the protein that are involved in the interaction with BPT will experience a change in their chemical environment, resulting in a shift of their corresponding peaks in the NMR spectrum. By mapping these chemical shift perturbations onto the three-dimensional structure of the protein, the binding site of BPT can be identified.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between protons in BPT and protons in the protein that are in close proximity (typically < 5 Å). These intermolecular NOEs are crucial for determining the precise orientation of BPT within the protein's binding pocket.
The following table summarizes the application of NMR techniques in the study of BPT complexes:
| NMR Technique | Application in this compound Research | Structural Information Obtained |
| ¹H and ³¹P NMR | - Structural confirmation and purity assessment of BPT. | - Chemical shifts and coupling constants confirming the molecular structure. |
| Chemical Shift Perturbation (CSP) | - Mapping the binding interface of BPT on a protein. | - Identification of amino acid residues involved in the interaction with BPT. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | - Determining the three-dimensional structure of the BPT-protein complex. | - Intermolecular distance constraints between BPT and the protein, defining the binding orientation. |
Computational Chemistry and Molecular Dynamics Simulations in Predicting this compound Activity
Computational chemistry and molecular dynamics (MD) simulations have become invaluable tools for predicting and understanding the activity of molecules like this compound (BPT) at an atomic level. These in silico approaches complement experimental techniques by providing detailed insights into the binding modes, interaction energies, and dynamic behavior of BPT with its biological targets.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. In the case of BPT, docking studies can be performed to predict how it binds to proteins like hemoglobin. These simulations place the BPT molecule in various positions and orientations within the protein's binding site and calculate a scoring function to estimate the binding affinity. This can help identify potential binding pockets and key interacting residues.
Molecular dynamics (MD) simulations provide a more dynamic picture of the BPT-protein interaction. nih.gov An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes that occur in both BPT and the protein upon binding. MD simulations can reveal the stability of the BPT-protein complex, the specific hydrogen bonds and electrostatic interactions that stabilize the binding, and the role of water molecules in the binding interface. For a large and flexible molecule like BPT, MD simulations are crucial for understanding how its conformation adapts to the protein's binding site.
By analyzing the trajectories from MD simulations, various properties can be calculated, including:
Root Mean Square Deviation (RMSD): To assess the stability of the BPT-protein complex over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be involved in binding.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To estimate the strength of the interaction between BPT and the protein.
These computational approaches can guide further experimental work by predicting which amino acid residues are critical for binding. For example, if a simulation predicts a strong hydrogen bond between a specific lysine residue and the phosphate (B84403) group of BPT, that residue can be mutated in the lab to experimentally verify its importance.
The table below summarizes the role of computational methods in BPT research:
| Computational Method | Application in this compound Research | Predicted Information |
| Molecular Docking | - Predicting the binding mode of BPT to a protein. | - Preferred binding orientation and a score representing the predicted binding affinity. |
| Molecular Dynamics (MD) Simulations | - Studying the dynamic behavior and stability of the BPT-protein complex.- Characterizing the detailed interactions between BPT and the protein. | - Conformational changes upon binding.- Key interacting residues and interaction energies.- Stability of the complex over time. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying bispyridoxal tetraphosphate, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis typically involves phosphorylation of pyridoxal derivatives using POCl₃ or polyphosphate intermediates under controlled pH and temperature. Purification is achieved via ion-exchange chromatography or HPLC, followed by structural validation using nuclear magnetic resonance (NMR) for phosphorous (³¹P) and carbon (¹³C) nuclei, and mass spectrometry (MS) for molecular weight confirmation . Researchers should cross-reference spectral data with established databases (e.g., PubChem) and ensure purity (>95%) via high-performance liquid chromatography (HPLC) with UV detection .
Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor hydrolysis via UV-Vis spectroscopy or HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Light sensitivity : Conduct photostability tests under UV/visible light, quantifying degradation products using tandem MS .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and CLP regulations:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of aerosols.
- Store in airtight containers at -20°C, away from light and moisture.
- Dispose of waste via certified hazardous waste services, as phosphate derivatives may exhibit toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic interactions of this compound across different biological systems?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, cofactors). To address this:
- Reproducibility checks : Replicate experiments using standardized protocols (e.g., uniform buffer systems and enzyme concentrations) .
- Comparative kinetics : Perform Michaelis-Menten analyses across species (e.g., bacterial vs. mammalian enzymes) to identify species-specific binding affinities .
- Structural modeling : Use X-ray crystallography or cryo-EM to compare active-site interactions and phosphorylation patterns .
Q. What advanced techniques are suitable for probing the role of this compound in cellular signaling pathways, such as the stringent response?
- Methodological Answer :
- Metabolomic profiling : Use LC-MS/MS to quantify intracellular levels of (p)ppGpp and correlate with this compound concentrations during stress .
- Gene knockout models : Employ CRISPR-Cas9 to delete relA/spoT homologs in model organisms (e.g., E. coli) and assess phenotypic rescue with exogenous tetraphosphate supplementation .
- Fluorescence resonance energy transfer (FRET) : Design probes to monitor real-time interactions with stress-response regulators like RNA polymerase .
Q. How can researchers optimize experimental designs to distinguish between primary and off-target effects of this compound in complex biological assays?
- Methodological Answer :
- Dose-response curves : Establish EC₅₀/IC₅₀ values across a wide concentration range (nM–mM) to identify non-linear effects .
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map pathways altered by the compound versus vehicle controls .
- Chemical inhibitors : Use orthogonal inhibitors of suspected off-target pathways (e.g., kinase inhibitors) to isolate primary effects .
Data Analysis and Reporting Guidelines
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism or R (drc package).
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustments to multi-parametric datasets .
- Meta-analysis : Aggregate data from independent replicates using random-effects models to account for inter-experiment variability .
Q. How should researchers document and share synthetic protocols for this compound to ensure reproducibility?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Detailed synthesis steps : Specify molar ratios, reaction times, and purification thresholds (e.g., HPLC retention times) .
- Supporting information : Provide raw NMR/MS spectra, crystallographic data (CIF files), and purity certificates in supplementary materials .
- Open-access repositories : Deposit protocols on platforms like Zenodo or protocols.io with persistent identifiers (DOIs) .
Safety and Compliance
- References to hazardous properties : While this compound is not explicitly classified as hazardous, analogous phosphate esters (e.g., hexaethyl tetraphosphate) are toxic upon inhalation/ingestion. Always consult Safety Data Sheets (SDS) for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
